

Spectroscopic Analysis of Aromatic Aldehydes: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Furyl)benzaldehyde

Cat. No.: B1333208

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Disclaimer: The spectroscopic data for **4-(2-Furyl)benzaldehyde** is not readily available in public databases. Therefore, this guide utilizes benzaldehyde as a representative aromatic aldehyde to illustrate the principles of spectroscopic data presentation, experimental protocols, and analytical workflows. The data presented herein should not be attributed to **4-(2-Furyl)benzaldehyde**.

This technical guide provides a comprehensive overview of the spectroscopic data for benzaldehyde, a foundational aromatic aldehyde. It is intended for researchers, scientists, and professionals in drug development who rely on spectroscopic techniques for molecular characterization.

Data Presentation

The following tables summarize the key spectroscopic data for benzaldehyde, facilitating straightforward interpretation and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for Benzaldehyde

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.0	Singlet	1H	Aldehyde proton (-CHO)[1]
~7.86	Doublet	2H	Aromatic protons (ortho)[1]
~7.62	Triplet of Triplets	1H	Aromatic proton (para)[1]
~7.52	Multiplet	2H	Aromatic protons (meta)[1]

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at 0.0 ppm.

Table 2: ^{13}C NMR Data for Benzaldehyde

Chemical Shift (δ) ppm	Assignment
~191-194	Carbonyl carbon ($\text{C}=\text{O}$)[2]
~137	Aromatic carbon (ipso, attached to -CHO)
~127-135	Aromatic carbons[2]

Solvent: CDCl_3 . Reference: CDCl_3 at 77.0 ppm.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for Benzaldehyde

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3080	Weak	C-H Stretch	Aromatic[3]
~2820 & ~2720	Weaker	C-H Stretch (Fermi doublet)	Aldehyde[4]
~1710	Strong, Sharp	C=O Stretch	Carbonyl (Aldehyde) [4]
1500-1600	Medium	C=C Stretch	Aromatic Ring[4]
Below 1500	Complex	Bending Vibrations	Fingerprint Region[4]

Sample Preparation: Liquid film.

Mass Spectrometry (MS) Data

Table 4: Major Mass Fragments for Benzaldehyde

Mass-to-Charge Ratio (m/z)	Proposed Fragment	Interpretation
106	[C ₇ H ₆ O] ⁺	Molecular Ion (M ⁺)[5]
105	[C ₇ H ₅ O] ⁺	Loss of a hydrogen atom (M-1) [5]
77	[C ₆ H ₅] ⁺	Phenyl cation (Loss of the aldehyde group) - Often the base peak[5]
78	[C ₆ H ₆] ⁺	Benzene-like fragment (Loss of CO)[5]

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid aromatic aldehyde like benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the benzaldehyde sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Switch the probe to the ^{13}C frequency.
 - Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
 - A longer acquisition time and more scans are generally required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- **Data Processing:**
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of the liquid benzaldehyde sample between two polished salt plates (e.g., NaCl or KBr) to create a thin film.
- Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample holder with the benzaldehyde film in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

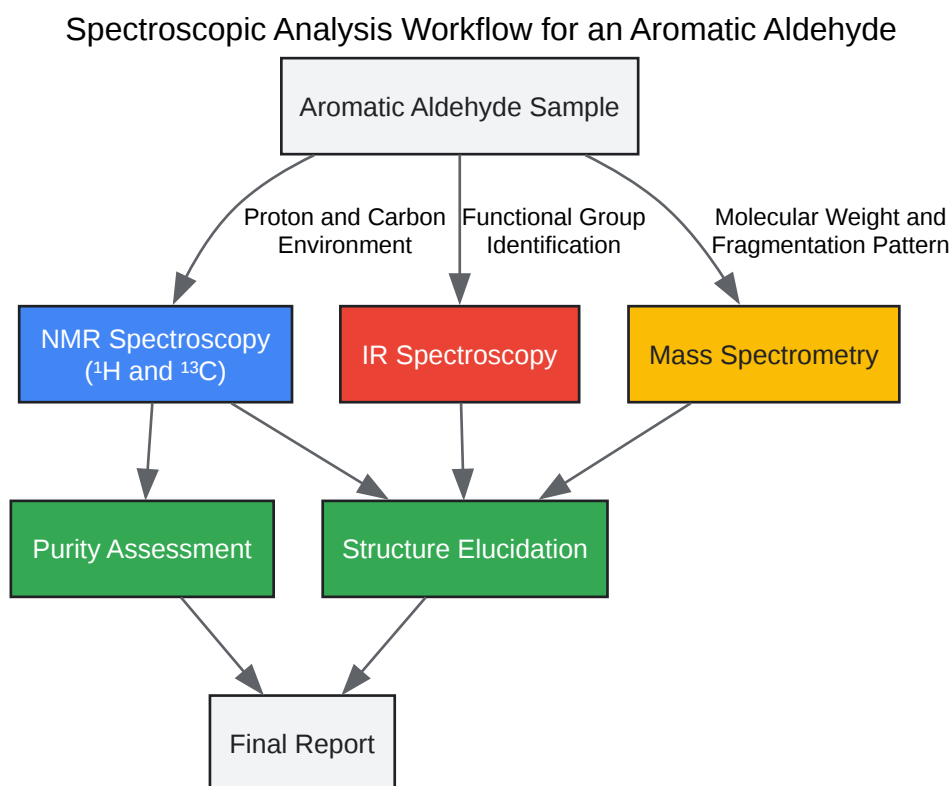
Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like benzaldehyde, gas chromatography-mass spectrometry (GC-MS) is a common method.
 - Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC system.
 - The GC will separate the components of the sample, and the pure compound will be introduced into the mass spectrometer.

- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate fragment ions.
- Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation: The detector records the abundance of each ion, and a mass spectrum is generated, plotting ion abundance versus m/z .
- Data Interpretation: Identify the molecular ion peak to determine the molecular weight and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an aromatic aldehyde.



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Caption: A flowchart of the spectroscopic analysis workflow.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Aromatic Aldehydes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333208#spectroscopic-data-nmr-ir-mass-of-4-2-furyl-benzaldehyde]

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